molecular formula C20H24O B13765973 p-(1-(p-Pentylphenyl)vinyl)anisole CAS No. 51555-08-9

p-(1-(p-Pentylphenyl)vinyl)anisole

Cat. No.: B13765973
CAS No.: 51555-08-9
M. Wt: 280.4 g/mol
InChI Key: DFONJTXPBZHBAE-UHFFFAOYSA-N
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Description

p-(1-(p-Pentylphenyl)vinyl)anisole: is an organic compound with the molecular formula C20H24O . It is also known by other names such as 1-Methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene . This compound is characterized by its unique structure, which includes a methoxy group and a pentyl-substituted phenyl group attached to a vinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(1-(p-Pentylphenyl)vinyl)anisole typically involves the reaction of 4-pentylbenzaldehyde with anisole in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The product is then purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: p-(1-(p-Pentylphenyl)vinyl)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-(1-(p-Pentylphenyl)vinyl)anisole is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of p-(1-(p-Pentylphenyl)vinyl)anisole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The vinyl group and the aromatic ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Methoxy-4-[1-(4-methylphenyl)ethenyl]benzene
  • 1-Methoxy-4-[1-(4-ethylphenyl)ethenyl]benzene
  • 1-Methoxy-4-[1-(4-propylphenyl)ethenyl]benzene

Comparison: Compared to its similar compounds, p-(1-(p-Pentylphenyl)vinyl)anisole is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

51555-08-9

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene

InChI

InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3

InChI Key

DFONJTXPBZHBAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC

Origin of Product

United States

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